2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid
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Overview
Description
2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H9IN2O4 It is characterized by the presence of an iodophenyl group, a carbamoyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:
These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, iodination, and carbamoylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodophenyl group can also participate in halogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid
- 2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid
- 2-[(4-Fluorophenyl)carbamoyl]-3-nitrobenzoic acid
Uniqueness
2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-iodophenyl)carbamoyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O5/c15-8-4-6-9(7-5-8)16-13(18)12-10(14(19)20)2-1-3-11(12)17(21)22/h1-7H,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEMRDJQTKYLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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